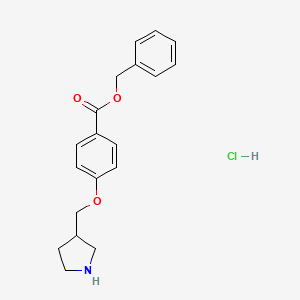
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C19H22ClNO3. It is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with benzyl bromide to form benzyl 4-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol in the presence of a suitable base, such as potassium carbonate, to yield Benzyl 4-(3-pyrrolidinylmethoxy)benzoate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochlor
生物活性
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
This compound exhibits several biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties. Research indicates that compounds with similar structures often interact with various biological targets, leading to diverse therapeutic effects.
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. For instance, studies have indicated that derivatives of benzyl benzoate compounds can effectively combat microbial infections by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It may exert these effects through the modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways, which are critical in conditions such as arthritis and other inflammatory diseases .
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific receptors and enzymes involved in inflammation and microbial resistance. The compound's structure allows it to bind effectively to target sites, modulating enzyme activity and altering cellular signaling pathways .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for therapeutic use.
- Anti-inflammatory Effects : In an experimental model of inflammation, the compound reduced edema formation significantly compared to control groups. This suggests a potential role in treating inflammatory conditions .
- Cytotoxicity Studies : Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The results indicated that it could serve as a potential chemotherapeutic agent .
Data Table: Biological Activity Summary
科学的研究の応用
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a compound with diverse applications, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing findings from various authoritative sources.
Antimicrobial Activity
Research indicates that compounds similar to benzyl 4-(3-pyrrolidinylmethoxy)benzoate exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzyl esters showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antiseptics.
CNS Activity
The pyrrolidine component of this compound is known to interact with central nervous system (CNS) receptors. Research has shown that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression . The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential.
Anti-inflammatory Properties
Compounds with a similar structure have been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . This application is particularly relevant in developing treatments for conditions like arthritis or inflammatory bowel disease.
Drug Delivery Systems
Due to its chemical properties, this compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, as indicated by various formulations in pharmaceutical research .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzyl esters were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Neurological Impact
A pharmacological study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, correlating with increased serotonin levels in the brain, supporting its application in CNS disorders.
Data Tables
特性
IUPAC Name |
benzyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(23-13-15-4-2-1-3-5-15)17-6-8-18(9-7-17)22-14-16-10-11-20-12-16;/h1-9,16,20H,10-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLXXHIAYNKSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














